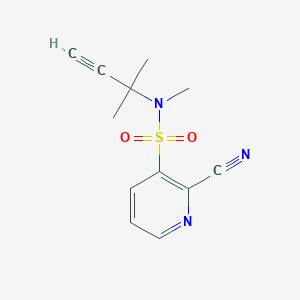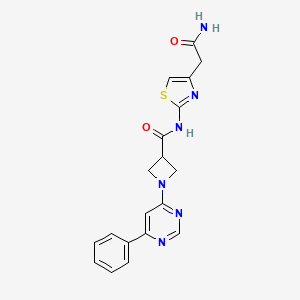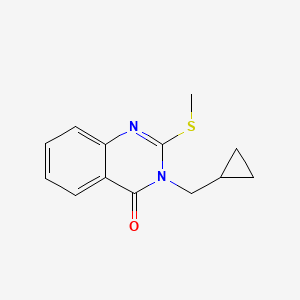![molecular formula C21H18N2O4 B2463463 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 1170861-12-7](/img/structure/B2463463.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C21H18N2O4 and its molecular weight is 362.385. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Properties : A compound related to the chemical , N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, has been synthesized and characterized using NMR, IR spectroscopy, and mass-spectrometry. This compound exhibited psychotropic, anti-inflammatory, and cytotoxic activities, along with selective cytotoxic effects and antimicrobial action (Zablotskaya et al., 2013).
- Structural Analysis : Density Functional Theory (DFT) calculations and electronic structure analysis have been performed on similar compounds, contributing to understanding their molecular behavior and properties (Halim & Ibrahim, 2017).
Biological Activity
- Antileukemic Activity : Derivatives of isoquinolines, including those similar to the compound , have shown antileukemic activity against various leukemia cell lines, highlighting their potential in medical research and treatment (Raffa et al., 2004).
- Anti-Inflammatory Properties : A process involving related compounds has demonstrated anti-inflammatory properties, which could have implications in treating inflammation-related conditions (Matson, 1990).
Chemical Reactions and Synthesis
- C-H Bond Arylation : Research shows that similar compounds can be involved in C-H bond arylation, an important reaction in organic synthesis, indicating potential applications in creating complex organic molecules (Muramatsu et al., 2013).
- Formation of Isoquinoline Alkaloids : Nickel-catalyzed annulation of related compounds has been used in the total synthesis of isoquinoline alkaloids, demonstrating their utility in synthesizing biologically active molecules (Korivi & Cheng, 2010).
Miscellaneous Applications
- Luminescence Properties : Research into ligands based on benzoxazole-substituted 8-hydroxyquinolines, closely related to the compound , has explored their luminescence properties, which could be useful in materials science and sensor technology (Shavaleev et al., 2009).
properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-21(23-8-7-14-3-1-2-4-16(14)12-23)11-17-10-19(27-22-17)15-5-6-18-20(9-15)26-13-25-18/h1-6,9-10H,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCPEUHHMRKMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bicyclo[2.2.1]heptan-2-ylhydrazine](/img/structure/B2463388.png)


![1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2463395.png)
![5-(2-Hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B2463397.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2463400.png)
![1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2463401.png)
